![molecular formula C15H15N3O2 B2826798 N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cyclopropanecarboxamide CAS No. 941979-80-2](/img/structure/B2826798.png)
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cyclopropanecarboxamide
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Overview
Description
“N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cyclopropanecarboxamide” is an organic compound . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The molecular structure of “N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cyclopropanecarboxamide” is characterized by a benzene ring substituted with a carboxamide group .Scientific Research Applications
Anticonvulsant Activity
A series of compounds similar to “N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cyclopropanecarboxamide” were synthesized and evaluated for their anticonvulsant activity . The synthesized compounds showed promising anticonvulsant activity by protection against tonic hind limb extensor phase in maximal electroshock model (MES) and pentylenetetrazole-induced generalized convulsions in pentylenetetrazole model (PTZ) .
Muscle Relaxant Activity
The same series of compounds were also evaluated for their muscle relaxant activity . One of the compounds showed significant muscle relaxant activity by rotarod and traction test model comparing with diazepam as a standard drug .
Computational Chemistry
The compound and its derivatives could be used in computational chemistry for optimization and analysis . The B3LYP/cc-pVDZ basis set was used to optimize the best results for a similar compound .
Future Directions
The future directions for “N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cyclopropanecarboxamide” and related compounds could involve further studies on their anticonvulsant and muscle relaxant activities . Additionally, computational studies could provide valuable insights into their properties and potential applications .
properties
IUPAC Name |
N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-18-14(19)9-8-13(17-18)10-4-6-12(7-5-10)16-15(20)11-2-3-11/h4-9,11H,2-3H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCKFMJUGGQLJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cyclopropanecarboxamide |
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